Home > Products > Screening Compounds P66814 > 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline - 2097923-02-7

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Catalog Number: EVT-2858449
CAS Number: 2097923-02-7
Molecular Formula: C20H21N5O2
Molecular Weight: 363.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of chemical compounds known as dipeptidyl peptidase-4 (DPP-4) inhibitors. [, , ] DPP-4 inhibitors are investigated for their potential in treating type 2 diabetes by increasing the levels of incretin hormones in the body, which in turn stimulate insulin production and regulate blood sugar levels. [, ] These compounds are also studied for potential applications in wound healing in diabetic patients. []

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound acts as a potent and selective Dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] DPP-4 inhibitors like this one are researched for their potential in treating type 2 diabetes and related metabolic disorders. [, , ]
  • Relevance: This compound shares a core structure with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, specifically the presence of a substituted piperidine ring. The piperidine ring in both compounds is linked to a heterocyclic scaffold, suggesting they belong to a similar chemical class of DPP-4 inhibitors. [, , ]

1-[([1,5]Naphthyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: Similar to the previous compound, this molecule demonstrates inhibitory activity against DPP-4, making it a potential candidate for developing antidiabetic drugs. [, , ]
  • Relevance: The structure of this compound closely resembles (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, particularly due to the presence of a substituted piperidine ring linked to a heterocyclic system. This structural similarity suggests they are part of the same broad class of DPP-4 inhibitors. [, , ]

1-[(Quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound exhibits DPP-4 inhibitory activity, showcasing its potential as a therapeutic agent for type 2 diabetes management. [, , ]
  • Relevance: The structural similarity between this compound and (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone lies in the presence of a substituted piperidine ring connected to a heterocyclic framework. This shared structural motif suggests they belong to a similar class of DPP-4 inhibitors. [, , ]

2-((R)-3-Amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one

  • Compound Description: This compound displays DPP-4 inhibitory effects, indicating its potential use in diabetes treatment. [, , ]
  • Relevance: This compound shares a crucial structural feature with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, namely the substituted piperidine ring linked to a heterocyclic system. This similarity points towards their categorization within the same group of DPP-4 inhibitors. [, , ]

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(2-amino-2-methylpropyl)methylamino]xanthine

  • Compound Description: This compound acts as a DPP-4 inhibitor and holds potential therapeutic value in managing type 2 diabetes. [, ]
  • Relevance: While this compound does not possess the piperidine ring directly attached to the heterocyclic core as seen in (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, it features a similar substituted amine moiety. The presence of this amine group, often crucial for interacting with the DPP-4 enzyme, suggests a potential for comparable biological activity and a possible classification within the same broader group of DPP-4 inhibitors. [, ]

1-[(3-Cyano-quinolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule demonstrates inhibitory activity against DPP-4 and is considered a potential drug candidate for diabetes treatment. [, , ]
  • Relevance: This compound shares a similar structure with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, particularly the substituted piperidine ring connected to a heterocyclic system, signifying their possible grouping within the same class of DPP-4 inhibitors. [, , ]

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(S)-(2-aminopropyl)methylamino]xanthine

  • Compound Description: This compound acts as a DPP-4 inhibitor, highlighting its potential for use in managing type 2 diabetes. [, ]
  • Relevance: Though this compound does not have the piperidine ring directly attached to the heterocyclic framework like in (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, it possesses a similar substituted amine group. This shared structural motif, often essential for binding to the DPP-4 enzyme, suggests a possibility for similar biological activity and classification within the same broader group of DPP-4 inhibitors. [, ]

1-[(3-Cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule is a DPP-4 inhibitor and is under investigation for potential applications in diabetes treatment. [, ]
  • Relevance: The structural resemblance between this compound and (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, especially the presence of a substituted piperidine ring linked to a heterocyclic system, suggests they could be grouped within the same class of DPP-4 inhibitors. [, ]

1-[(4,6-Dimethyl-pyrimidin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor and is considered a promising candidate for managing type 2 diabetes. [, ]
  • Relevance: This compound exhibits a striking structural similarity to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone. Both compounds share a 4,6-dimethylpyrimidin-2-yl group, further strengthening the notion that they belong to a related class of DPP-4 inhibitors. [, ]

1-[(Quinoxalin-6-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule exhibits potent DPP-4 inhibitory activity, making it a potential therapeutic candidate for type 2 diabetes. [, , ]
  • Relevance: This compound shares a high degree of structural similarity with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone. The most notable similarity is the presence of a quinoxaline moiety, directly connecting the two compounds structurally and highlighting their likely placement within the same class of DPP-4 inhibitors. [, , ]
Overview

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic compound that belongs to the class of quinoxalines, which are bicyclic compounds featuring a fused benzene and pyrazine ring. This compound exhibits potential therapeutic properties and is of interest in medicinal chemistry due to its structural features that may contribute to biological activity.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically quinoxalines. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline involves several steps that typically include the formation of the quinoxaline core followed by the introduction of the piperidine and pyrimidine moieties.

Methods and Technical Details

  1. Formation of Quinoxaline Core: The synthesis often begins with the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds. This step is crucial as it establishes the quinoxaline framework.
  2. Piperidine Substitution: The next phase involves the introduction of the piperidine ring. This can be achieved through nucleophilic substitution reactions where a piperidine derivative reacts with an activated derivative of quinoxaline.
  3. Pyrimidine Integration: Finally, the pyrimidine moiety is introduced via etherification or acylation reactions involving 4,6-dimethylpyrimidin-2-ol or its derivatives.

Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline can be described using its chemical formula and structural features:

  • Chemical Formula: C15_{15}H18_{18}N4_{4}O2_{2}

Structural Data

The compound features:

  • A quinoxaline ring that provides aromatic stability.
  • A piperidine ring that introduces flexibility and potential for interaction with biological targets.
  • A pyrimidine group that may enhance solubility and bioavailability.
Chemical Reactions Analysis

The reactivity of 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline can be explored through various chemical reactions:

  1. Nucleophilic Substitutions: The presence of nitrogen atoms in both the piperidine and pyrimidine rings allows for nucleophilic attack on electrophilic centers.
  2. Acylation Reactions: The carbonyl group in the piperidine can participate in acylation reactions to form amides or esters with various reagents.
  3. Cross-Coupling Reactions: The compound may also undergo cross-coupling reactions typical for heterocycles, which can be useful in further functionalization.
Mechanism of Action

The mechanism by which 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline exerts its biological effects is likely multifaceted:

  1. Target Interaction: It may interact with specific receptors or enzymes due to its structural features, leading to modulation of biochemical pathways.
  2. Inhibition or Activation: Depending on its target, it could act as an inhibitor or an activator of certain biological processes, such as cell signaling pathways involved in inflammation or cancer progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

Relevant Data

Data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterization but were not provided in the available sources.

Applications

The compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting diseases such as cancer or infectious diseases.
  2. Biochemical Research: Useful in studying enzyme inhibition or receptor interactions due to its ability to mimic natural substrates.
  3. Pharmaceutical Development: Could serve as a scaffold for designing more potent derivatives with improved pharmacological profiles.

Properties

CAS Number

2097923-02-7

Product Name

6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone

Molecular Formula

C20H21N5O2

Molecular Weight

363.421

InChI

InChI=1S/C20H21N5O2/c1-13-10-14(2)24-20(23-13)27-16-4-3-9-25(12-16)19(26)15-5-6-17-18(11-15)22-8-7-21-17/h5-8,10-11,16H,3-4,9,12H2,1-2H3

InChI Key

UCMWBPFBXZMSKW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.